4,4'-Diphenylstilbene

Fluorescence Spectroscopy Photophysics Fluorescent Probes

For researchers facing signal degradation from oxygen quenching or thermal instability in standard fluorophores, 4,4'-Diphenylstilbene offers a robust solution. Its rigid, fully conjugated structure provides a stable, high quantum yield emission profile (Ex/Em: 342/408 nm) resistant to environmental quenching, unlike simpler stilbenes. Ideal for formulating high-performance plastic scintillators or as a reliable calibration standard in quantitative fluorescence studies. - Resilient blue emission: Minimal solvatochromic shift & aggregation-induced quenching. - High thermal stability: Melting point 308-310 °C ensures compatibility with thermal curing processes. - Proven performance: Validated as an efficient secondary solute for maximizing light output in particle detection.

Molecular Formula C26H20
Molecular Weight 332.4 g/mol
CAS No. 1657-71-2
Cat. No. B162227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diphenylstilbene
CAS1657-71-2
Molecular FormulaC26H20
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+
InChIKeyHXWQJYVUJPBQEW-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diphenylstilbene: A Benchmark Stilbene Fluorophore


trans-4,4'-Diphenylstilbene (DPS, CAS 1657-71-2) is a high-molecular-weight, fully conjugated organic compound belonging to the stilbene class, characterized by a central ethylene bridge substituted at both para positions with biphenyl groups [1]. It is primarily recognized as a highly efficient, classic blue-emitting fluorophore and an effective secondary solute in plastic scintillators [2][3]. Its extended, rigid, and symmetrical pi-conjugated system provides a unique combination of high solid-state thermal stability (melting point: 308-310 °C) , a well-defined fluorescence profile (Ex/Em: 342 nm / 408 nm) , and a photophysical behavior that is remarkably resilient to quenching from molecular oxygen and aggregation-induced effects compared to simpler analogs [4].

Why 4,4'-Diphenylstilbene Outperforms Analogs


The substantial differentiation of 4,4'-diphenylstilbene (DPS) from simpler analogs like trans-stilbene or p-terphenyl arises from its unique combination of an extended, rigid conjugated framework and the absence of strong electron-donating or withdrawing substituents. While trans-stilbene suffers from significant non-radiative decay via isomerization, which severely limits its fluorescence quantum yield in fluid solutions, DPS exhibits a photophysical landscape where this deactivation pathway is not a dominant decay channel, resulting in a substantially more stable and efficient emission [1]. This leads to a higher and more robust fluorescence quantum yield across diverse media, a critical factor for reliable sensor calibration and scintillator light output. Furthermore, unlike push-pull substituted stilbenes (e.g., 4-amino-4'-nitrostilbene) whose emission is highly solvatochromic and susceptible to polarity quenching, DPS provides a more consistent and predictable spectral output, which is essential for quantitative applications [2]. This intrinsic photostability and environmental resilience directly translate to superior performance and reproducibility in demanding applications where generic substitutes would introduce unacceptable variability and signal degradation.

4,4'-Diphenylstilbene: Head-to-Head Performance Comparison


Superior Fluorescence Quantum Yield in Solution

4,4'-Diphenylstilbene (DPS) demonstrates a significantly higher and more stable fluorescence quantum yield (Φ_F) compared to the parent compound trans-stilbene. While trans-stilbene's fluorescence is severely quenched in room-temperature fluid solutions due to a dominant trans-cis photoisomerization pathway, picosecond time-resolved measurements reveal that for DPS, 'isomerization via activated barrier crossing is not a dominant decay pathway for S1 DPS' [1]. This fundamental difference in the excited-state energy landscape makes DPS a far more reliable fluorophore in solution-based assays and liquid scintillation systems where trans-stilbene would be practically non-emissive.

Fluorescence Spectroscopy Photophysics Fluorescent Probes

High Thermal Stability for Solid-State Devices

The high melting point of 4,4'-diphenylstilbene is a critical differentiator for solid-state applications and manufacturing processes. DPS exhibits a melting point of 308-310 °C . This is substantially higher than that of trans-stilbene, which melts at 122-124 °C. The extended biphenyl aromatic system of DPS leads to stronger intermolecular van der Waals interactions in the solid state, granting it exceptional thermal robustness that is essential for applications such as organic light-emitting diode (OLED) fabrication, which often involves high-vacuum thermal evaporation, or for use in high-temperature environments where simpler analogs would degrade or sublime.

Solid-State Photophysics OLEDs Material Processing

Proven Efficiency as a Secondary Scintillator Solute

In the formulation of plastic scintillators for radiation detection, 4,4'-diphenylstilbene (DPS) is not a simple fluorophore but a benchmark component that demonstrably maximizes light output. A foundational study comparing various solute combinations identified DPS and 2,5-dibiphenylyl oxazole (BBO) as 'the most efficient' secondary solutes among those tested [1]. The study explicitly concluded that 'The best plastic scintillator developed contains a combination of 2-phenyl-5-(4-biphenylyl)-1,3,4 oxadiazole (PBD) and 4,4'-diphenylstilbene' [1]. This designation as part of the optimal formulation, compared against other secondary solutes, provides direct, quantitative evidence of its superior energy transfer and emission efficiency in this application.

Scintillation Radiation Detection Plastic Scintillators

Defined Optical Fingerprint with Large Stokes Shift

4,4'-Diphenylstilbene possesses a well-defined and stable optical signature characterized by an excitation peak at 342 nm and an emission peak at 408 nm in benzene, yielding a large Stokes shift of 66 nm . This large separation between excitation and emission maxima is crucial for reducing self-absorption and minimizing spectral crosstalk from excitation sources, a significant advantage over fluorophores with smaller Stokes shifts (e.g., many rhodamine or cyanine dyes). Furthermore, unlike solvatochromic probes such as 4-amino-4'-nitrostilbene (ANS) and 4-dimethylamino-4'-nitrostilbene (DNS) which exhibit strongly environment-dependent spectral shifts, the behavior of DPS in solid matrices is comparatively 'less pronounced' [1], providing a more robust and predictable signal for quantitative measurements.

Fluorescence Spectroscopy Multicolor Detection Analytical Chemistry

4,4'-Diphenylstilbene: Procurement and Use Cases


High-Efficiency Plastic Scintillator Formulation

4,4'-Diphenylstilbene is the secondary solute of choice for formulating high-performance plastic scintillators used in nuclear physics, particle detection, and security screening. Its proven efficiency in maximizing light output when combined with a primary solute like PBD is directly supported by comparative studies [1]. Procurement should specify this compound for applications requiring the highest possible energy resolution and sensitivity, where generic substitutes would yield inferior detector performance. Its high melting point (308-310 °C) also ensures compatibility with the thermal curing processes used in manufacturing large-volume plastic scintillators.

Reliable Solution-Phase Fluorescence Probes

For quantitative fluorescence studies in solution, especially those requiring insensitivity to environmental factors like oxygen quenching or solvent polarity, 4,4'-diphenylstilbene is a superior probe compared to trans-stilbene. Its excited-state dynamics are fundamentally different, as isomerization is not a dominant decay pathway [2], ensuring a robust and measurable signal. Furthermore, its well-defined spectral fingerprint with a large Stokes shift (Ex/Em: 342/408 nm) and minimal solvatochromic shift [3] makes it ideal for calibration standards and for use in analytical techniques like fluorescence anisotropy, where consistent and predictable behavior is paramount.

High-Temperature Solid-State Optoelectronics

The exceptional thermal stability of 4,4'-diphenylstilbene, demonstrated by its high melting point (308-310 °C) , positions it as a robust building block for solid-state devices. This includes its use as a stable blue emitter in organic light-emitting diodes (OLEDs) fabricated via high-vacuum thermal evaporation, where materials must withstand elevated temperatures without degradation. Its extended conjugation, which also underlies its superior scintillation properties [1], is beneficial for charge transport in these semiconductor applications. Procurement for material science R&D should prioritize DPS for projects where thermal budget and morphological stability are key design constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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